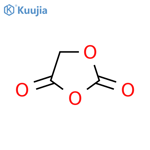

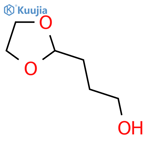

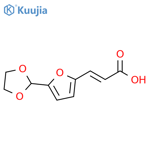

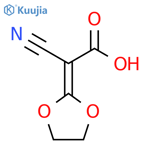

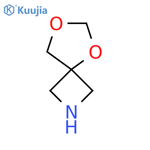

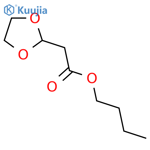

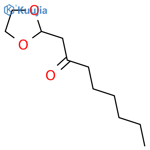

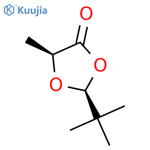

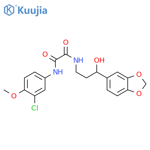

1,3-dioxolanes

1,3-Dioxolanes are a class of cyclic ethers characterized by the presence of two oxygen atoms and a four-membered ring structure. These compounds exhibit a unique combination of physical properties, including high solubility in organic solvents, and diverse reactivity due to their functional groups. Commonly used as intermediates in chemical synthesis, 1,3-dioxolanes are versatile precursors for the production of a wide range of materials such as plastics, resins, and pharmaceuticals. Their ability to act as both nucleophiles and electrophiles makes them valuable in various organic reactions, including ring-opening polymerization and condensation reactions. Additionally, certain 1,3-dioxolanes possess biocompatibility and are utilized in medical applications, such as the synthesis of polymers for drug delivery systems.

関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品